Concanamycin E

Description

Historical Context and Discovery within the Concanamycin Family

Concanamycin E was first identified in 1992 during a systematic investigation of Streptomyces sp. A1509, a soil-derived actinomycete isolated from the nest of the horned-face bee (Osmia cornifrons) in Shandong Province, China. This discovery expanded the concanamycin family, which initially included concanamycins A, B, and C isolated from Streptomyces diastatochromogenes S-45 in the 1980s. Unlike earlier congeners, this compound was characterized as a structural analog lacking an ethyl group at the C8 position, earning it the systematic name 8-deethyl-concanamycin A . Its isolation marked a critical milestone in understanding the structural diversity of plecomacrolides, particularly the role of alkyl side-chain modifications in biological activity.

Taxonomic Origin and Natural Producers (Streptomyces spp.)

This compound is exclusively produced by Streptomyces sp. A1509, a strain taxonomically distinct from the canonical producer S. diastatochromogenes. Phylogenetic analysis of the 16S rRNA sequence confirmed its placement within the Streptomyces genus but revealed unique metabolic capabilities linked to secondary metabolite biosynthesis. This strain thrives in alkaline soils and exhibits a white-to-gray aerial mycelium morphology on oatmeal agar, distinguishing it from other concanamycin-producing streptomycetes. The biosynthetic gene cluster (cms) responsible for this compound production shares homology with clusters in S. neyagawaensis, particularly in polyketide synthase (PKS) modules governing macrolactone assembly. However, the absence of ethylmalonyl-CoA incorporation at C8 in Streptomyces sp. A1509 results in the deethylated structure of this compound.

Classification within Plecomacrolide Macrolides

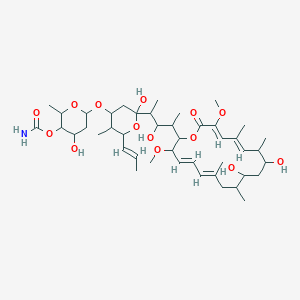

This compound belongs to the plecomacrolide class, characterized by an 18-membered macrolactone core, two conjugated diene systems, and a β-hydroxyl hemiacetal side chain. Its classification hinges on three defining features:

- Macrolactone Architecture : The 18-membered ring incorporates four methyl groups, two methoxy groups, and a C20–C28 hemiacetal moiety, stabilized by intramolecular hydrogen bonding.

- Post-PKS Modifications : Unlike concanamycin A, the absence of an ethyl group at C8 arises from the preferential use of methylmalonyl-CoA over ethylmalonyl-CoA during polyketide chain elongation.

- Biological Target Specificity : As with other plecomacrolides, this compound inhibits vacuolar H⁺-ATPases (V-ATPases) by binding to the transmembrane domain, disrupting proton gradients in lysosomes and Golgi apparatus. Structure-activity relationship (SAR) studies highlight that the 18-membered ring and hemiacetal side chain are indispensable for V-ATPase inhibition, while alkyl group variations modulate potency.

Mechanistic Insight:

The inhibitory activity of this compound against Bacillus subtilis (MIC = 0.625 µg/mL) underscores its role as a broad-spectrum antimicrobial agent , though its potency is marginally reduced compared to concanamycin A due to the loss of the C8 ethyl group. Recent metabolomic analyses of engineered Streptomyces strains further reveal that this compound serves as a biosynthetic intermediate in pathways yielding more complex analogs like concanamycins F and G.

Properties

CAS No. |

144450-35-1 |

|---|---|

Molecular Formula |

C42H51N4O10P |

Molecular Weight |

838 g/mol |

IUPAC Name |

[6-[2-[4-[(4E,6E,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |

InChI |

InChI=1S/C44H71NO14/c1-12-14-34-27(6)37(56-38-21-33(48)41(30(9)55-38)58-43(45)51)22-44(52,59-34)29(8)39(49)28(7)40-35(53-10)16-13-15-23(2)17-25(4)31(46)20-32(47)26(5)18-24(3)19-36(54-11)42(50)57-40/h12-16,18-19,25-35,37-41,46-49,52H,17,20-22H2,1-11H3,(H2,45,51)/b14-12+,16-13+,23-15+,24-18+,36-19- |

InChI Key |

NNJUTDASDBXCIX-KYPZQYTFSA-N |

SMILES |

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |

Isomeric SMILES |

C/C=C/C1C(C(CC(O1)(C(C)C(C(C)C2C(/C=C/C=C(/CC(C(CC(C(/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)O)C)\C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |

Canonical SMILES |

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(CC(C(C=C(C=C(C(=O)O2)OC)C)C)O)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C |

Synonyms |

concanamycin E |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial Activity

Table 2: Antimicrobial Activity Comparison

| Compound | Target Microbe | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Concanamycin A | Cryptococcus neoformans | Not reported | V-ATPase inhibition |

| Concanamycin G/H | Bacillus subtilis | 0.625 | Membrane disruption |

| Bafilomycin A1 | Fungi (e.g., Candida) | 0.1–1.0 | V-ATPase inhibition |

V-ATPase Inhibition and Cellular Effects

- Concanamycin A: Blocks lysosomal acidification, impairing autophagy and proteolytic degradation (e.g., RET oncoprotein degradation in cancer cells) . Notably, it is less effective than bafilomycins in rescuing RETM918T degradation under Sorafenib treatment .

- Concanamycin B : Suppresses cytotoxic T-cell (CTL) activity by neutralizing acidic organelles, similar to Prodigiosin 25-C .

- FD-891 (Concanamycin analog) : Inhibits CTL cytotoxicity by blocking cell conjugate formation, independent of V-ATPase inhibition .

Table 3: Functional Comparison in Disease Models

Preparation Methods

Table 1: Engineered Streptomyces Strains and Concanamycin Titers

| Strain | Genetic Modification | Concanamycin A (mg/L) | Concanamycin B (mg/L) |

|---|---|---|---|

| Wild-type | None | 3.3 ± 0.5 | 1.1 ± 0.2 |

| DHS10676 | cmsR + cmsG overexpression | 909.8 ± 64.7 | 306.5 ± 42.1 |

| DHS10683 | bafR integration | 752.4 ± 58.9 | 284.7 ± 38.6 |

Fermentation Media and Process Optimization

Media Composition

The GICYE medium (glucose, inulin, corn gluten meal, yeast extract, CaCO₃) supports high-density growth and concanamycin production. Key components include:

Cultivation Parameters

-

Temperature: 22°C optimal for secondary metabolite production (vs. 28°C for growth).

-

Agitation: 170 rpm ensures adequate oxygen transfer without shear stress.

-

Duration: 7-day fermentation maximizes intracellular concanamycin accumulation.

Extraction and Purification Protocols

Biomass Processing

Intracellular concanamycins are extracted via methanol/dichloromethane (20% MeOH/DCM) agitation, yielding 80–90% recovery. Centrifugation at 20,000 rpm removes cell debris, followed by solvent evaporation under reduced pressure.

Chromatographic Purification

A three-step purification protocol isolates this compound from related analogs:

-

Normal-phase chromatography: Silica gel column with ethyl acetate/hexane gradient elutes concanamycins at 100% ethyl acetate.

-

Reverse-phase chromatography: C18 column (55% acetonitrile/water) separates this compound (retention time: 14.2 min) from A (16.8 min) and B (12.5 min).

-

Preparative HPLC: Final polishing step achieves >95% purity using a Phenomenex Luna C18 column.

Table 2: Purification Yields from 1 L Fermentation

Analytical Characterization of this compound

Structural Elucidation

Q & A

Q. What is the primary mechanism of action of Concanamycin E in cellular studies, and how can researchers validate its inhibitory effects experimentally?

this compound, a macrolide antibiotic, acts as a potent inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), disrupting proton gradients in intracellular compartments. To validate its activity, researchers can:

- Measure lysosomal pH changes using pH-sensitive fluorescent probes (e.g., LysoSensor Yellow/Blue) .

- Assess cytotoxicity via perforin-mediated pathways in immune cells (e.g., NK cells) by comparing cryptococcal killing efficiency at varying pH levels (e.g., pH 6.6 vs. 7.4) with and without this compound pretreatment .

- Use western blotting to confirm reduced V-ATPase subunit expression in treated cells.

Q. What are the standard protocols for determining optimal this compound concentrations in cytotoxicity assays?

- Conduct dose-response experiments using a range of concentrations (e.g., 10–100 nM) to identify the IC₅₀.

- Pair with cell viability assays (e.g., MTT or trypan blue exclusion) to distinguish between specific V-ATPase inhibition and general toxicity .

- Include positive controls (e.g., Concanamycin A, a well-characterized analog) to benchmark efficacy .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported this compound efficacy across different cell types or microbial models?

Contradictions may arise from variations in V-ATPase isoform expression or experimental conditions. To address this:

- Perform isoform-specific knockdowns (e.g., CRISPR/Cas9) to identify target subunits critical in the studied model .

- Standardize microenvironmental conditions (e.g., pH, nutrient availability) across experiments, as V-ATPase activity is pH-sensitive .

- Use multi-omics approaches (proteomics/metabolomics) to map downstream effects of inhibition, revealing context-dependent pathways.

Q. What methodological strategies are recommended for analyzing this compound’s role in combination therapies (e.g., with antifungals or chemotherapeutics)?

- Employ synergy assays (e.g., Chou-Talalay method) to quantify interactions between this compound and co-administered drugs .

- Monitor lysosomal dysfunction via markers like LAMP-1 and autophagic flux (LC3-II/LC3-I ratio) to assess additive effects .

- Validate findings in 3D cell cultures or animal models to mimic physiological complexity .

Q. How should researchers address discrepancies in dose-response data when this compound exhibits non-linear effects?

- Apply non-parametric statistical models (e.g., four-parameter logistic curves) to capture sigmoidal or biphasic trends .

- Conduct time-course experiments to distinguish transient vs. sustained inhibition effects.

- Verify batch-to-batch consistency of this compound using HPLC or mass spectrometry, as impurities may alter activity .

Methodological and Data Management Questions

Q. What are best practices for presenting this compound-related data to ensure reproducibility?

- Raw data : Include in appendices (e.g., viability assay readouts, flow cytometry gating strategies) with metadata (e.g., instrument settings, reagent lot numbers) .

- Processed data : Highlight in main text with clear statistical annotations (e.g., p-values, confidence intervals) and references to established protocols .

- Visualization : Use color-coded graphs (avoid excessive chemical structures) to depict dose-response relationships or comparative efficacy .

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

- Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure searches in databases like PubMed/EMBASE .

- Use meta-analysis tools (e.g., RevMan) to aggregate data on V-ATPase inhibition efficiency across studies, noting variables like cell type or pH .

- Cross-reference patent databases for unpublished mechanistic insights or novel applications .

Notes on Evidence Utilization

- This compound’s mechanism is inferred from studies on its analog, Concanamycin A, which shares structural and functional similarities .

- Experimental protocols for Concanamycin A (e.g., pH-dependent cytotoxicity assays) are adaptable to E but require validation due to potential differences in potency or off-target effects .

- Avoid citing non-academic sources (e.g., BenchChem); instead, prioritize peer-reviewed studies and reagent manuals from reputable suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.